molecular formula C23H23N7O B2399463 m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-32-1

m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2399463
CAS No.: 920178-32-1
M. Wt: 413.485
InChI Key: XLXCGSMLROCHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety. The structure includes:

  • A 3-(p-tolyl) substituent on the triazolo[4,5-d]pyrimidine ring, providing steric bulk and lipophilicity.
  • A piperazine linker at position 7 of the triazolopyrimidine, enabling conformational flexibility.
  • An m-tolyl methanone group attached to the piperazine, influencing electronic properties and binding affinity.

Its synthesis typically involves nucleophilic substitution on the triazolopyrimidine core, followed by piperazine functionalization and acylative coupling .

Properties

IUPAC Name

(3-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-6-8-19(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)18-5-3-4-17(2)14-18/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXCGSMLROCHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC(=C5)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920178-32-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing on various studies and research findings to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N7OC_{23}H_{23}N_{7}O, with a molecular weight of approximately 413.5 g/mol. Its structure consists of a triazole-pyrimidine framework, which is known for conferring various biological properties.

PropertyValue
Molecular FormulaC23H23N7O
Molecular Weight413.5 g/mol
CAS Number920178-32-1

Anticancer Properties

Research indicates that compounds with similar triazole and pyrimidine moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazoles possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells . The presence of the p-tolyl and m-tolyl groups in the structure may enhance these effects due to their electronic properties.

Antimicrobial Activity

Compounds containing triazole rings are also noted for their antimicrobial properties. A study highlighted that certain triazole derivatives demonstrated effective antibacterial activity against pathogenic bacteria . The specific interactions of this compound with bacterial enzymes or membranes could be a focal point for further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-based compounds has been documented in various studies. These compounds often inhibit key inflammatory pathways, suggesting that this compound may also exhibit such properties .

Case Studies

  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxicity of related triazole compounds against MCF-7 and Bel-7402 cell lines. Compounds similar to this compound showed IC50 values indicating potent activity against these cancer cells .
  • Antimicrobial Testing : A series of triazole derivatives were tested for antibacterial efficacy. The results indicated that some derivatives exhibited significant inhibition zones against common pathogens, suggesting that the incorporation of the triazole moiety in this compound might confer similar antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, compounds similar to m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.

A study highlighted that certain triazolo-pyrimidine derivatives led to G2/M phase arrest and induced apoptosis in HeLa cells at low concentrations (IC50 values of approximately 0.046 µM) . This suggests that the compound may act through mechanisms that disrupt cell cycle progression and promote cancer cell death.

Enzymatic Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer progression and other diseases. In particular, the presence of the piperazine moiety can enhance binding affinity to target enzymes due to its ability to mimic natural substrates.

Research has shown that analogs of this compound can affect the phosphorylation of proteins involved in apoptosis pathways, indicating a mechanism by which they may exert their anticancer effects .

Case Study 1: Synthesis and Biological Evaluation

In a study published in Molecules, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer potential. The findings suggested that modifications to the core structure significantly influenced biological activity, with some compounds exhibiting high selectivity for cancer cells over normal cells .

Case Study 2: Inhibition of Cancer Cell Growth

Another investigation demonstrated that compounds containing similar triazolo-pyrimidine structures inhibited the growth of MCF-7 breast cancer cells. The IC50 values ranged from 5.90 µM to 63.66 µM depending on structural variations, underscoring the importance of molecular design in enhancing therapeutic efficacy .

Summary of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Induces apoptosis and cell cycle arrest in cancer cellsSignificant cytotoxicity observed with IC50 values as low as 0.046 µM .
Enzymatic Inhibition Potential to inhibit key enzymes related to cancerModifications can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone with key analogs:

Compound Substituent on Piperazine Key Structural Differences Molecular Weight (g/mol) Potential Biological Impact
This compound (Target) m-Tolyl methanone Baseline structure with meta-methylphenyl group. ~470 (estimated) Moderate lipophilicity (logP ~3.5), suitable for blood-brain barrier penetration.
[4-(Trifluoromethyl)phenyl]methanone analog 4-(Trifluoromethyl)phenyl Replacement of m-tolyl with electron-withdrawing CF₃ group. ~524 (estimated) Increased metabolic stability due to CF₃ group; potential enhanced binding to hydrophobic pockets in enzymes/receptors.
3-(4-Methoxyphenyl)-1-propanone analog 4-Methoxyphenyl propanone Piperazine linked to a propanone chain terminating in 4-methoxyphenyl. ~518 (estimated) Improved solubility from methoxy group; extended side chain may alter steric interactions in target binding sites.
1-(4-(3-Benzyl-triazolopyrimidin-7-yl)piperazin-1-yl)ethan-1-one Acetyl group Simplified acetyl substituent instead of aryl methanone. ~394 (estimated) Reduced steric hindrance; potential for higher off-target effects due to smaller substituent.
Dual EZH2/HDAC inhibitor derivatives Variable (e.g., propargyl) Propargylamine or methyl-propargyl groups on the benzyl side chain. ~400–450 (estimated) Enhanced epigenetic modulation via dual inhibition; propargyl groups may introduce covalent binding capabilities.

Key Findings from Comparative Analysis:

The 4-methoxyphenyl group in introduces electron-donating properties, which may improve solubility but reduce membrane permeability .

Acetyl-substituted analogs (e.g., ) exhibit reduced steric bulk, which may compromise selectivity but improve synthetic yield .

Biological Activity Trends :

  • Derivatives with dual functionalization (e.g., propargylamine in ) show promise in epigenetic regulation, suggesting that the target compound could be optimized for similar dual-target activity .
  • Isomerization observed in triazolopyrimidine derivatives (e.g., ) highlights the importance of regiochemical control during synthesis to avoid inactive tautomers .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling and methanone functionalization. Key steps include:

  • Nucleophilic substitution to attach the p-tolyl group to the triazolopyrimidine scaffold.
  • Buchwald-Hartwig amination or Ullmann coupling for piperazine linkage under palladium catalysis .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Optimization tips: Use anhydrous solvents (e.g., DMF or THF), monitor reaction progress with TLC, and maintain inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm connectivity of the triazolopyrimidine, piperazine, and m-tolyl groups .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities and confirm three-dimensional conformation .

Q. How can researchers assess the purity and solubility of this compound for in vitro assays?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity .
  • Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS) while monitoring precipitation. Solubility in organic solvents (e.g., ethanol, acetonitrile) is typically higher .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's target selectivity?

  • Substituent variation : Systematically modify the m-tolyl or p-tolyl groups with electron-donating/withdrawing substituents (e.g., -OCH3, -F) and evaluate changes in binding affinity .
  • Piperazine ring substitution : Replace piperazine with morpholine or thiomorpholine to assess impact on pharmacokinetics .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (e.g., IC50 in cancer lines) to correlate structural changes with activity .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., incubation time, serum concentration) .
  • Verify compound integrity : Re-test batches with HPLC and NMR to rule out degradation or isomerization .
  • Control for off-target effects : Include negative controls (e.g., siRNA knockdown) and validate target engagement via Western blot or thermal shift assays .

Q. Which computational methods are suitable for predicting binding modes and optimizing affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., kinases) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions.
  • QSAR modeling : Train models on analogs from public databases (e.g., ChEMBL) to predict optimal substituents for improved LogP and solubility .

Q. How can metabolic stability be enhanced without compromising target affinity?

  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., in methanone or piperazine) to slow CYP450-mediated oxidation .
  • Steric shielding : Introduce bulky groups near metabolically vulnerable sites (e.g., triazole ring) to hinder enzyme access.
  • In vitro assays : Use liver microsomes or hepatocytes to quantify metabolite formation and adjust synthetic routes accordingly .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound's enzyme inhibition potency?

  • Replicate experiments : Repeat assays under identical conditions (pH, temperature, substrate concentration).
  • Compare kinetic parameters : Calculate Ki (inhibition constant) and kcat (turnover number) to differentiate competitive vs. non-competitive mechanisms .
  • Cross-validate with orthogonal methods : Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What experimental controls are critical when evaluating this compound's cytotoxicity in heterogeneous cell populations?

  • Dose-response normalization : Include staurosporine or doxorubicin as positive controls for apoptosis.
  • Cell viability assays : Combine MTT, ATP-based luminescence, and live/dead staining to minimize false positives .
  • Check for efflux pump activity : Use inhibitors (e.g., verapamil for P-gp) in multidrug-resistant cell lines .

Methodological Best Practices

Q. How can researchers validate target engagement in vivo for this compound?

  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via ELISA) in plasma or tissue lysates.
  • PET/CT imaging : Radiolabel the compound with 18F or 11C to track biodistribution and target binding .
  • Genetic validation : Use CRISPR/Cas9 knockout models to confirm target dependency in disease phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.